molecular formula C10H11NO B1609767 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one CAS No. 6798-05-6

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one

Cat. No. B1609767
CAS RN: 6798-05-6
M. Wt: 161.2 g/mol
InChI Key: NVQVKXJHCXPXIL-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one, also known as MIQO, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. MIQO is a heterocyclic compound that belongs to the family of isoquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis Methodologies

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one and its derivatives are primarily explored for their synthetic methodologies. Mujde et al. (2011) described a new method for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, which is integral to isoquinoline alkaloids (Mujde, Özcan, & Balcı, 2011). Similarly, Chen Zhan-guo (2008) investigated a new synthesis method for 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, highlighting the adaptability of these compounds in synthetic chemistry (Chen Zhan-guo, 2008).

Stereochemical Studies

Collins et al. (1989) focused on the stereochemistry of 3,4-dihydroisoquinolin-1(2H)-ones. Their study provided insights into the stereochemical configurations of these compounds, which are crucial for understanding their chemical behavior (Collins, Janowski, & Prager, 1989).

Novel Syntheses and Functional Studies

Various studies have been conducted to synthesize novel derivatives of 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one and study their properties. For instance, Zhang San-qi (2010) synthesized novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones and evaluated their vasodilatation activity (Zhang San-qi, 2010). Another study by Gittos et al. (1976) involved the intramolecular cyclisation of arylalkyl isothiocyanates to synthesize 1-substituted 3,4-dihydroisoquinolines (Gittos et al., 1976).

Alkaloid Isolation and Structure Elucidation

Elkhamlichi et al. (2017) isolated a new dihydroisoquinoline-N-oxide alkaloid from Calycotome villosa subsp. intermedia seeds, indicating the natural occurrence and potential biological significance of these compounds (Elkhamlichi et al., 2017).

Applications in Organic Synthesis

The compound and its derivatives have been explored in various organic synthesis applications. For example, Glossop (2007) described an alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, showcasing the compound's versatility in organic synthesis (Glossop, 2007).

Catalytic Synthesis

Xie et al. (2021) developed a rhodium(III)-catalyzed system for synthesizing3,4-dihydroisoquinolin-1(2H)-one, demonstrating the use of metal-catalyzed reactions in the synthesis of these compounds (Xie et al., 2021).

properties

IUPAC Name

2-methyl-1,4-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQVKXJHCXPXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461163
Record name 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one

CAS RN

6798-05-6
Record name 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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